(2R)-2-{(1R)-2-Oxo-1-[(2-thienylacetyl)amino]ethyl}-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
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Overview
Description
(2R)-2-{(1R)-2-Oxo-1-[(2-thienylacetyl)amino]ethyl}-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring, a carboxylic acid group, and a thienylacetyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{(1R)-2-Oxo-1-[(2-thienylacetyl)amino]ethyl}-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a thiourea derivative under acidic or basic conditions.
Introduction of the Thienylacetyl Group: The thienylacetyl group can be introduced via an acylation reaction using thienylacetic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a hydrolysis reaction of an ester precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve large-scale reactors and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{(1R)-2-Oxo-1-[(2-thienylacetyl)amino]ethyl}-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
(2R)-2-{(1R)-2-Oxo-1-[(2-thienylacetyl)amino]ethyl}-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-{(1R)-2-Oxo-1-[(2-thienylacetyl)amino]ethyl}-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Receptor Binding: Binding to specific receptors on the cell surface, triggering signaling cascades that result in biological effects.
DNA Intercalation: Intercalating into DNA strands, interfering with DNA replication and transcription processes.
Comparison with Similar Compounds
(2R)-2-{(1R)-2-Oxo-1-[(2-thienylacetyl)amino]ethyl}-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid can be compared with other similar compounds, such as:
Thiazolidine-4-carboxylic Acid: Similar in structure but lacks the thienylacetyl group, resulting in different chemical and biological properties.
2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic Acid: Lacks the thienylacetyl and oxo groups, leading to variations in reactivity and applications.
Thienylacetic Acid Derivatives: Compounds with similar thienylacetyl groups but different core structures, affecting their overall properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H14N2O4S2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2R)-2-[(1R)-2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4S2/c16-7-10(12-15-9(13(18)19)3-5-21-12)14-11(17)6-8-2-1-4-20-8/h1-2,4,7,10,12H,3,5-6H2,(H,14,17)(H,18,19)/t10-,12-/m1/s1 |
InChI Key |
QIZKCGBBVPUBJL-ZYHUDNBSSA-N |
Isomeric SMILES |
C1CS[C@@H](N=C1C(=O)O)[C@@H](C=O)NC(=O)CC2=CC=CS2 |
Canonical SMILES |
C1CSC(N=C1C(=O)O)C(C=O)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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